molecular formula C11H16ClNO2 B2657507 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride CAS No. 1670275-12-3

2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride

Cat. No. B2657507
CAS RN: 1670275-12-3
M. Wt: 229.7
InChI Key: XPHZAPNAEWCVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” is a chemical compound with the molecular weight of 229.71 . It is a powder form substance .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-N-phenethylglycine hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” include a molecular weight of 229.71 , and it is a powder form substance .

Scientific Research Applications

Synthesis and Characterization

The research into 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride often focuses on the synthesis and characterization of novel compounds. For instance, Ikram et al. (2015) synthesized Schiff base ligands from amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which were characterized and studied for their antioxidant and xanthine oxidase inhibitory activities, demonstrating potential therapeutic applications (Ikram et al., 2015). Similarly, Kowsari et al. (2019) investigated derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid, for their pseudocapacitance performance in supercapacitors, highlighting the compound's potential in energy storage applications (Kowsari et al., 2019).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride are explored for their pharmacological properties. Naderi et al. (2009) studied Schiff base compounds derived from the chemical structure for their inhibition performance on corrosion in steel, which indirectly indicates the potential for developing inhibitors based on this chemical backbone (Naderi et al., 2009).

Anticancer and Antimalarial Activities

Research also extends to the potential anticancer and antimalarial activities of related compounds. A study by Ying-xiang (2007) focused on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, examining its structure and proposing an improved drug preparation method, indicating the relevance of such compounds in therapeutic applications (Ying-xiang, 2007). Furthermore, Werbel et al. (1986) explored derivatives for their antimalarial activity, demonstrating the diverse pharmacological potential of compounds related to 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride (Werbel et al., 1986).

Enzyme Inhibition

Additionally, the pharmacological profile of new pyrrolizine derivatives, which inhibit cyclo-oxygenase and 5-lipoxygenase enzymes, showcases the potential of compounds within the same chemical family for therapeutic applications, highlighting their significance in the development of anti-inflammatory drugs (Laufer et al., 1994).

Safety and Hazards

The safety information for “2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[methyl(2-phenylethyl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHZAPNAEWCVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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